molecular formula C12H20O4 B14711476 Diethyl pentan-2-ylidenepropanedioate CAS No. 18795-91-0

Diethyl pentan-2-ylidenepropanedioate

Cat. No.: B14711476
CAS No.: 18795-91-0
M. Wt: 228.28 g/mol
InChI Key: LFJWMURFTGKOBF-UHFFFAOYSA-N
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Description

Diethyl 2-ethyl-2-pentan-2-ylpropanedioate (CAS: 76-72-2; EINECS: 200-981-7) is a substituted malonate ester featuring a central propanedioate (malonic acid) backbone modified with ethyl and pentan-2-yl groups at the α-carbon (Figure 1). Its molecular formula is C₁₃H₂₂O₄, with a molecular weight of 242.31 g/mol. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing complex organic molecules due to its sterically hindered structure, which influences reactivity in condensation and alkylation reactions .

Key identifiers include:

  • CAS No.: 76-72-2
  • EINECS: 200-981-7
  • MFCD No.: 00129160
  • UNII: 6LWT1P8JUR

Properties

CAS No.

18795-91-0

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

diethyl 2-pentan-2-ylidenepropanedioate

InChI

InChI=1S/C12H20O4/c1-5-8-9(4)10(11(13)15-6-2)12(14)16-7-3/h5-8H2,1-4H3

InChI Key

LFJWMURFTGKOBF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C(C(=O)OCC)C(=O)OCC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl pentan-2-ylidenepropanedioate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with a suitable alkyl halide. The reaction typically involves the formation of an enolate ion from diethyl malonate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as 2-bromopentane, to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent, and concentration of reagents, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Diethyl pentan-2-ylidenepropanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl pentan-2-ylidenepropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl pentan-2-ylidenepropanedioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. Additionally, its ester groups can undergo hydrolysis to release carboxylic acids, which may participate in further biochemical reactions .

Comparison with Similar Compounds

Diethyl Succinate (Natural Diethyl Succinate)

Molecular Formula : C₈H₁₄O₄
Molecular Weight : 174.19 g/mol
Boiling Point : ~80°C
Solubility : Miscible with water and most organic solvents.
Applications : Widely used as a flavoring agent (FEMA 2377) and plasticizer .

Property Diethyl 2-Ethyl-2-Pentan-2-ylpropanedioate Diethyl Succinate
Molecular Formula C₁₃H₂₂O₄ C₈H₁₄O₄
Molecular Weight 242.31 g/mol 174.19 g/mol
Boiling Point Not reported ~80°C
Solubility Organic solvents Water, organic solvents
Key Applications Pharmaceutical intermediates Food additive, plasticizer

Key Differences :

  • Branching vs. Linearity : The pentan-2-yl group in the target compound introduces steric hindrance, reducing nucleophilic attack rates compared to the linear succinate ester .
  • Polarity : Diethyl succinate’s shorter alkyl chain and lack of branching enhance water solubility, unlike the hydrophobic pentan-2-yl substituent in the target compound .

Diethyl 2-(2-Cyanoethyl)-2-Ethylpropanedioate

Molecular Formula: C₁₁H₁₅NO₄ Molecular Weight: 237.24 g/mol Key Feature: Incorporates a cyanoethyl group instead of pentan-2-yl. Applications: Used in organic synthesis for nitrile-containing intermediates .

Property Diethyl 2-Ethyl-2-Pentan-2-ylpropanedioate Diethyl 2-(2-Cyanoethyl)-2-Ethylpropanedioate
Substituent Pentan-2-yl (hydrophobic) Cyanoethyl (polar)
Reactivity Steric hindrance slows reactions Cyano group enables nucleophilic substitutions
Solubility Lipophilic Moderate polarity enhances polar solvent use

Key Differences :

  • Electronic Effects: The cyanoethyl group’s electron-withdrawing nature increases electrophilicity at the α-carbon, contrasting with the electron-donating pentan-2-yl group .
  • Synthetic Utility: The target compound’s bulkiness is advantageous for controlled steric environments, while the cyano derivative facilitates rapid functionalization .

Steric and Electronic Modulation

Diethyl 2-ethyl-2-pentan-2-ylpropanedioate’s branched structure has been shown to:

  • Reduce undesired side reactions (e.g., over-alkylation) in malonate-based syntheses .
  • Enhance regioselectivity in Michael additions due to steric shielding of the reactive site .

Limitations and Challenges

  • Synthesis Complexity : Introducing the pentan-2-yl group requires multi-step alkylation, increasing production costs compared to simpler esters like diethyl succinate .
  • Data Gaps: Limited published data on exact thermodynamic properties (e.g., melting point, vapor pressure) necessitates further experimental characterization .

Q & A

Q. What role does this compound play in designing photoactive materials?

  • Methodological Answer: Investigate its UV-Vis absorption spectrum (λmax ~300 nm) for potential use as a photosensitizer. Test photostability under prolonged irradiation (e.g., 365 nm LED) and measure quantum yields for energy transfer. Collaborate with material scientists to integrate the compound into organic photovoltaic (OPV) devices .

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